![molecular formula C15H13N5O5S3 B2583048 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide CAS No. 307505-01-7](/img/structure/B2583048.png)

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

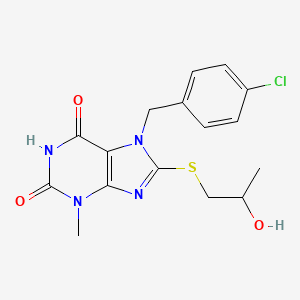

The compound “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,3,4-thiadiazole ring, which is a type of heterocycle, and a sulfamoyl group attached to a phenyl ring . The presence of these groups suggests that this compound could have a variety of potential biological activities.

Molecular Structure Analysis

The molecular structure of a compound is responsible for its physical and chemical properties, as well as its biological activity. The 1,3,4-thiadiazole moiety in the compound is a heterocyclic ring containing two nitrogen atoms and one sulfur atom . This ring is known to contribute to a wide range of biological activities.Scientific Research Applications

- Researchers have synthesized and evaluated 1,3,4-thiadiazole derivatives containing this compound for their antimicrobial potential . These derivatives were tested against bacteria (such as E. coli and B. mycoides) and a fungus (C. albicans). Notably, some compounds demonstrated superior antimicrobial activity.

- In vitro antifungal studies have been conducted using the synthesized derivatives. These compounds were evaluated against various fungal strains, including Gibberella zeae, Botryosphaeria dothidea, Phomopsis sp., P. infestans, and Thanatephorus cucumeris .

- The cytotoxic effects of compounds derived from this molecule were investigated. Cell lines, including K562 chronic myeloid leukemia (CML), Jurkat, MT-2, and HeLa (human cervical carcinoma), were used for evaluation .

- Computational studies involving molecular docking were performed to understand the binding affinity of these derivatives. Strong interactions and favorable binding energies were observed for certain compounds .

- A novel chitosan derivative was synthesized by grafting it with hydrophilic thiadiazole. This modification enhanced the solubility of chitosan and improved its interaction with bacterial cell walls .

- The compound’s unique structure makes it an interesting candidate for further exploration in medicinal chemistry. Its potential as an anthelmintic, antiarthropodal, and fungicidal agent warrants further investigation .

Antimicrobial Activity

Antifungal Properties

Cytotoxic Effects

Binding Affinity and Docking Studies

Chitosan Modification

Medicinal Chemistry Applications

properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O5S3/c1-2-12-17-18-15(27-12)19-28(24,25)10-5-3-9(4-6-10)16-14(21)11-7-8-13(26-11)20(22)23/h3-8H,2H2,1H3,(H,16,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWQKTVQYYQGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)

![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)

![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2582969.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2582970.png)

![6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2582974.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)